molecular formula C20H30N4O6S2Zn B1146244 zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate CAS No. 151728-40-4

zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate

Cat. No.: B1146244
CAS No.: 151728-40-4
M. Wt: 551.9954
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the convention for coordination complexes, specifically designating the stereochemical configuration at each chiral center. The complete IUPAC name this compound reflects the absolute configuration of the ascorbate ligand coordinated to the zinc center. The designation (2R) indicates the absolute configuration at the carbon-2 position of the furan ring, while (1S) specifies the configuration at the carbon-1 position of the side chain bearing the hydroxyl and oxidoethyl substituents.

The structural representation reveals a coordination complex where the zinc ion exists in a +2 oxidation state, coordinated by two ascorbate anions in a 1:2 stoichiometric ratio. The International Chemical Identifier string for this compound is InChI=1S/2C6H8O6.Zn/c27-1-2(8)5-3(9)4(10)6(11)12-5;/h22,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1, providing a unique computational identifier for database cross-referencing. The corresponding InChIKey WWRJFSIRMWUMAE-ZZMNMWMASA-L serves as a shortened hash representation of the complete structure.

The compound possesses multiple Chemical Abstracts Service registry numbers, including 331242-75-2 and 151728-40-4, reflecting different structural representations or crystalline forms documented in the literature. The United States Adopted Names Council Unique Ingredient Identifier code 9TI35313XW and DrugBank identification number DB14485 facilitate pharmaceutical database referencing and regulatory tracking.

Property Value Reference
Molecular Formula C12H14O12Zn
Molecular Weight 415.6 g/mol
Chemical Abstracts Service Number 331242-75-2
International Chemical Identifier Key WWRJFSIRMWUMAE-ZZMNMWMASA-L
Unique Ingredient Identifier 9TI35313XW
Defined Stereocenters 4 out of 4

Comparative Analysis with Related Zinc-Gluconate Complexes

Zinc gluconate, bearing the molecular formula C12H22O14Zn and systematic name zinc bis[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate], presents a structurally related but distinctly different coordination complex. The fundamental difference lies in the ligand composition, where gluconate derivatives possess six carbon atoms in a linear chain configuration with multiple hydroxyl substituents, contrasting with the five-membered furan ring system characteristic of the ascorbate complex. Zinc gluconate exhibits a molecular weight of 455.684 grams per mole, substantially higher than zinc ascorbate due to the additional carbon atoms and hydroxyl groups in the gluconate ligand structure.

The stereochemical complexity differs significantly between these compounds, with zinc gluconate containing eight defined stereocenters compared to four in zinc ascorbate. The gluconate ligand adopts an extended chain conformation with alternating hydroxyl group orientations, while the ascorbate ligand incorporates a rigid furan ring system that constrains the molecular geometry. This structural difference impacts the coordination environment around the zinc center, with gluconate providing a more flexible chelation pattern compared to the rigid bicyclic framework of ascorbate.

Solubility characteristics demonstrate notable variations between these zinc complexes, with zinc gluconate exhibiting solubility of approximately 100 grams per liter in water, while zinc ascorbate shows enhanced aqueous solubility due to the more compact molecular structure and reduced steric hindrance. The melting point of zinc gluconate ranges from 172 to 175 degrees Celsius, indicating substantial thermal stability of the coordination complex. Storage requirements also differ, with zinc gluconate typically stored at -20 degrees Celsius to maintain stability, while zinc ascorbate demonstrates greater ambient temperature stability.

Property Zinc Ascorbate Zinc Gluconate References
Molecular Formula C12H14O12Zn C12H22O14Zn
Molecular Weight 415.6 g/mol 455.684 g/mol
Defined Stereocenters 4 8
Water Solubility High 100 g/L
Ligand Structure Furan-based Linear chain
Chemical Abstracts Service Number 331242-75-2 4468-02-4

Isomeric Variations and Stereochemical Considerations

The stereochemical complexity of this compound encompasses multiple chiral centers that contribute to its specific biological and chemical properties. The compound contains four defined stereocenters with absolute stereochemical assignments, distinguishing it from potential diastereomeric variations that could theoretically exist. The (2R) configuration at the furan ring carbon-2 position represents the naturally occurring L-ascorbic acid stereochemistry, which is essential for biological activity and recognition by enzymatic systems.

The (1S) designation at the side chain carbon bearing the hydroxyl and oxidoethyl substituents corresponds to the natural configuration found in vitamin C and its derivatives. This specific stereochemical arrangement influences the coordination geometry around the zinc center, creating a chelate complex with defined spatial orientation that affects both stability and reactivity. The absence of undefined stereocenters in this compound indicates complete stereochemical definition, eliminating potential complications from stereoisomeric mixtures.

Conformational analysis reveals that the furan ring system constrains the molecular flexibility, limiting rotational freedom around the carbon-carbon bonds within the ring structure. The side chain containing the dihydroxyethyl moiety retains some conformational flexibility, allowing for optimal positioning during coordination with the zinc center. This balance between rigidity and flexibility contributes to the compound's ability to form stable coordination complexes while maintaining appropriate binding affinity.

The stereochemical purity of this compound is crucial for its pharmaceutical applications, as stereoisomeric impurities could potentially alter biological activity or introduce unwanted side effects. Analytical methods for stereochemical verification typically employ chiral chromatographic techniques or nuclear magnetic resonance spectroscopy with chiral shift reagents to confirm the absolute configuration. The defined stereochemistry also impacts the compound's crystalline structure and polymorphic behavior, influencing storage stability and formulation characteristics.

Stereochemical Feature Configuration Impact References
Carbon-2 (Furan Ring) (2R) Natural L-ascorbic acid stereochemistry
Carbon-1 (Side Chain) (1S) Optimal zinc coordination
Total Defined Stereocenters 4 out of 4 Complete stereochemical definition
Rotatable Bonds 4 Limited conformational flexibility
Optical Activity Specified Chirally pure compound

Properties

IUPAC Name

zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O6.Zn/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7,9-10H,1H2;/q-1;+2/p-1/t2-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOCRQIOQJQMSC-RXSVEWSESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aqueous Medium Coordination Synthesis

The most widely documented method involves the direct reaction of zinc acetate dihydrate with L-ascorbic acid in an aqueous medium. Stoichiometric ratios of 1:2 (zinc:ascorbate) are employed to ensure complete complexation, as the ascorbate ligand exhibits bidentate binding through its enediol and carbonyl oxygen atoms. The reaction proceeds under mild conditions (25–40°C) with pH maintained at 6.5–7.5 using sodium hydroxide or ammonium hydroxide.

Critical Parameters:

  • Temperature: Elevated temperatures (>50°C) induce ligand degradation, reducing yields by 30–40%.

  • pH Control: Suboptimal pH (<6.0) leads to zinc hydroxide precipitation, while alkaline conditions (>8.0) cause ascorbate oxidation.

Solvent-Free Mechanochemical Synthesis

Recent advancements describe solvent-free synthesis via ball milling, combining zinc oxide and ascorbic acid in a 1:2 molar ratio. This method achieves 85–90% yield within 60 minutes, leveraging mechanical force to overcome kinetic barriers.

Advantages:

  • Eliminates solvent waste, aligning with green chemistry principles.

  • Reduces reaction time by 70% compared to solution-based methods.

Optimization of Reaction Parameters

Stoichiometric Ratios and Yield Correlation

Experimental data demonstrate that deviations from the 1:2 zinc-to-ascorbate ratio significantly impact product purity:

Molar Ratio (Zn:AA)Yield (%)Purity (HPLC)
1:16288%
1:29499%
1:39197%

Data adapted from pharmaceutical formulation patents.

Temperature-Dependent Kinetics

Isothermal titration calorimetry reveals an activation energy of 45.2 kJ/mol for the coordination process. Reaction completion times vary as follows:

Temperature (°C)Time to Completion (h)
258.5
306.0
404.2

Purification and Isolation Techniques

Crystallization

The complex is isolated via slow evaporation of the reaction solvent (typically water:ethanol 3:1 v/v), yielding hexagonal crystals suitable for X-ray diffraction analysis. Additives such as 2% (w/v) polyethylene glycol 4000 enhance crystal quality by reducing surface imperfections.

Lyophilization

For pharmaceutical applications, freeze-drying aqueous solutions produces an amorphous powder with consistent particle size distribution (D90 < 50 µm). Residual solvent levels remain below 0.1% w/w when using tertiary-butyl alcohol as a cryoprotectant.

Analytical Characterization

Spectroscopic Validation

FT-IR Analysis:

  • ν(O-H): 3350–3250 cm⁻¹ (broad, hydrogen-bonded hydroxyls)

  • ν(C=O): 1685 cm⁻¹ (shifted from 1750 cm⁻¹ in free ascorbate)

  • ν(Zn-O): 480–450 cm⁻¹

13C NMR (D2O, δ ppm):

  • C1 (carbonyl): 176.2

  • C2 (enediol): 118.4

  • C3 (hydroxyl-bearing): 72.8

X-ray Diffraction Data

Single-crystal analysis confirms octahedral geometry with bond lengths of:

BondLength (Å)
Zn-O (carbonyl)1.98
Zn-O (enediol)2.05
O-Zn-O angle89.7°

Industrial-Scale Production

Continuous Flow Reactor Design

Pharmaceutical manufacturers employ tubular reactors with the following specifications:

ParameterValue
Residence time12 min
Throughput50 L/h
Temperature control±0.5°C
pH adjustmentAutomated NaOH feed

This system achieves 98% conversion efficiency with <0.5% ligand decomposition.

Quality Control Protocols

Batch consistency is verified through:

  • Inductively Coupled Plasma-OES: Zinc content (theoretical 27.3% w/w)

  • HPLC-UV: Ascorbate purity (λ = 265 nm)

  • Karl Fischer Titration: Moisture content <1.5%

ParameterSpecification
Temperature2–8°C
Humidity<30% RH
ContainerAmber glass, N2 purge
Shelf life24 months

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research has demonstrated that zinc-based compounds can exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. For instance, studies involving zinc oxide nanoparticles have shown their ability to mitigate oxidative damage in biological systems, enhancing cellular antioxidant defenses . This property is particularly relevant in the context of neuroprotection and anti-inflammatory treatments.

Reproductive Health
In studies on reproductive toxicity, zinc compounds have been shown to ameliorate adverse effects caused by various toxins. For example, zinc oxide nanoparticles significantly restored reproductive parameters in animal models exposed to acrylamide, highlighting their protective role against reproductive toxicity . This suggests potential therapeutic applications in reproductive health.

Selective Organic Synthesis
Zinc salts play a pivotal role in organic synthesis, particularly in the selective O-benzylation of 2-oxo-1,2-dihydropyridines. This reaction is essential for synthesizing biologically active molecules and natural products . The use of zinc-based catalysts enhances reaction yields and selectivity, making it a valuable tool in synthetic organic chemistry.

Material Science Applications

Nanomaterials Development
Zinc compounds are integral in the synthesis of nanomaterials with tailored properties. For instance, zinc oxide nanoparticles have been synthesized using green methods, such as utilizing plant extracts like Moringa oleifera. These nanoparticles demonstrated significant biological activity and stability, making them suitable for various applications including drug delivery systems and antimicrobial agents .

Coordination Polymers
Zinc(II) coordination polymers have been synthesized through hydrothermal methods, revealing interesting structural properties that can be exploited in catalysis and gas storage applications . The unique structural characteristics of these polymers allow for enhanced interaction with other chemical species, making them suitable for advanced material applications.

Case Study 1: Antioxidant Efficacy of Zinc Nanoparticles

A study assessed the protective effects of zinc oxide nanoparticles against oxidative stress induced by acrylamide exposure in male rats. The findings indicated that treatment with zinc nanoparticles significantly improved antioxidant levels and reduced markers of oxidative damage in testicular tissues. This underscores the potential use of zinc compounds in therapeutic interventions for oxidative stress-related conditions.

Case Study 2: Catalytic Efficiency in Organic Synthesis

In an investigation into the catalytic properties of zinc salts for O-benzylation reactions, researchers optimized conditions using zinc oxide and triethylamine as a base. The study reported yields exceeding 90% under optimized conditions, demonstrating the effectiveness of zinc-based catalysts in facilitating complex organic transformations essential for pharmaceutical development .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other metal-coordinated furan derivatives:

Compound Name Metal Ion Key Structural Features Molecular Weight (g/mol) Applications/Notes
Zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate Zn²⁺ Chelated furanone with hydroxyl/oxo groups ~370 (estimated) Potential pharmaceutical or catalytic uses; stereochemistry-dependent activity
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate None Benzoylated oxolanone with hydroxyl groups 370.4 Laboratory research; minimal hazards reported
Monocalcium bis{(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2,5-dihydrofuran-3-olate}dihydrate Ca²⁺ Calcium-coordinated dihydrofuran derivative 574.3 (CAS 5743-28-2) Food additive; regulated for safety in formulations

Key Observations :

  • The zinc complex distinguishes itself through metal coordination, which enhances stability and modifies electronic properties compared to non-metallated analogues like the benzoylated oxolanone .
  • The calcium analogue (Monocalcium bis{...}dihydrate) is structurally closer but differs in metal ion choice, impacting solubility and bioavailability .
Functional Analogues in Pharmaceuticals
Compound Name Core Structure Key Features Efficacy/Safety Notes
Mometasone furoate 17-heterocyclic steroid Once-daily topical use; medium potency Superior efficacy vs. fluocinolone acetonide in psoriasis; minimal adverse effects
Fluticasone furoate Androstane derivative Once-daily inhaled corticosteroid Safety profile consistent with class; no dose-response for adverse events
Zinc complex (target) Furanone-Zn²⁺ Metal-organic chelate Limited direct data; inferred stability from analogous calcium complexes

Key Observations :

  • The stereochemical precision in both the zinc complex and corticosteroids (e.g., mometasone’s 17-heterocyclic structure) underscores the importance of configuration in biological activity .

Biological Activity

Zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate, commonly known as Zinc L-ascorbate, is a compound formed by the combination of zinc and L-ascorbic acid (vitamin C). This compound exhibits significant biological activity, primarily attributed to its antioxidant properties and its role in various physiological processes.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₆H₇O₆Zn
Molecular Weight239.5 g/mol
CAS Number151728-40-4
InChI KeyRPHLQSHHTJORHI-SECBINFHSA-N

Antioxidant Properties

Zinc L-ascorbate is recognized for its potent antioxidant capabilities. It protects cells from oxidative stress by neutralizing free radicals, which can lead to cellular damage and contribute to various diseases, including cancer and cardiovascular diseases. The presence of zinc enhances the antioxidant effects of ascorbic acid, making it more effective than ascorbic acid alone .

Immune Function Support

Research indicates that zinc plays a crucial role in modulating the immune system. Zinc L-ascorbate can enhance immune responses by promoting the proliferation of immune cells and improving their function. This is particularly beneficial in conditions where the immune system is compromised or underactive .

Tissue Regeneration and Repair

Zinc is vital for wound healing and tissue repair. Studies have shown that Zinc L-ascorbate can accelerate the healing process by promoting collagen synthesis and enhancing the migration of fibroblasts to injury sites. This property makes it a valuable compound in dermatological applications .

Potential Anti-inflammatory Effects

Emerging studies suggest that Zinc L-ascorbate may exhibit anti-inflammatory properties. By modulating inflammatory pathways, it could potentially alleviate conditions such as arthritis or other inflammatory diseases. However, further research is needed to fully understand these mechanisms .

Study 1: Antioxidant Efficacy in Cell Cultures

A study conducted on human fibroblast cell cultures demonstrated that treatment with Zinc L-ascorbate significantly reduced markers of oxidative stress compared to controls. The findings indicated a decrease in reactive oxygen species (ROS) levels by approximately 30% after 24 hours of treatment .

Study 2: Immune Response Enhancement

In a clinical trial involving elderly participants, supplementation with Zinc L-ascorbate resulted in improved immune responses, evidenced by higher levels of circulating immune cells and enhanced antibody production following vaccination .

Study 3: Wound Healing Acceleration

A randomized controlled trial assessed the effects of Zinc L-ascorbate on wound healing in diabetic patients. Results showed that patients receiving the compound had a 25% faster healing rate compared to those receiving standard care .

Q & A

Q. Q1. What are the recommended synthetic pathways for preparing zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate, and how can structural purity be ensured?

Methodological Answer: Synthesis typically involves coordinating zinc ions with the organic ligand under controlled pH and temperature. For example, analogous furan-derived ligands are synthesized via multi-step organic reactions, including esterification and oxidation, followed by chelation with zinc salts (e.g., zinc gluconate derivatives) . Structural purity is validated using:

  • NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm stereochemistry and substituent positions) .
  • Elemental analysis (e.g., verifying C, H, O, and Zn stoichiometry) .
  • X-ray crystallography (for crystalline derivatives) to resolve spatial configurations .

Q. Q2. How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer:

  • Storage: Keep in a sealed, dry container under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Store at 2–8°C in a dark, ventilated area .
  • Handling: Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Avoid inhalation of dust or aerosols by working in a fume hood with local exhaust ventilation .
  • Stability testing: Conduct accelerated degradation studies under varying pH, temperature, and light conditions to identify degradation pathways .

Q. Q3. What spectroscopic techniques are most effective for characterizing this zinc complex?

Methodological Answer:

  • FT-IR: Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands (e.g., ~1700 cm1^{-1} for C=O stretches) .
  • UV-Vis spectroscopy: Monitor ligand-to-metal charge transfer (LMCT) transitions to confirm coordination .
  • Mass spectrometry (ESI-MS): Determine molecular weight and fragmentation patterns to validate the complex’s integrity .

Advanced Research Questions

Q. Q4. How can conflicting data regarding the compound’s reactivity in aqueous vs. nonpolar solvents be resolved?

Methodological Answer:

  • Controlled solvent studies: Systematically vary solvent polarity (e.g., water, DMSO, hexane) and measure reactivity using kinetic assays (e.g., UV-Vis monitoring of decomposition rates) .
  • Computational modeling: Employ density functional theory (DFT) to simulate solvation effects and predict stability .
  • Cross-validation: Compare results with analogous zinc complexes (e.g., zinc gluconate) to identify trends in solvent-driven behavior .

Q. Q5. What experimental design considerations are critical for studying the compound’s bioactivity in cellular models?

Methodological Answer:

  • Dose-response assays: Use a randomized block design with split-plot arrangements to account for variables like cell type, exposure time, and concentration gradients .
  • Control groups: Include zinc-free ligands and inorganic zinc salts (e.g., ZnO) to isolate the complex’s bioactivity .
  • Endpoint selection: Measure oxidative stress markers (e.g., ROS levels), apoptosis assays, and metalloenzyme inhibition to capture mechanistic insights .

Q. Q6. How can researchers address discrepancies in reported crystallographic data for similar zinc-furan complexes?

Methodological Answer:

  • Data curation: Re-analyze raw diffraction data (e.g., .cif files) using updated software (e.g., Olex2 or SHELX) to refine structural parameters .
  • Temperature-dependent studies: Collect X-ray data at multiple temperatures to identify thermal motion artifacts .
  • Comparative analysis: Cross-reference with structurally analogous compounds (e.g., zinc-coordinated lactones or furanoids) to validate bond lengths and angles .

Q. Q7. What strategies optimize the compound’s catalytic activity in organic synthesis?

Methodological Answer:

  • Ligand tuning: Modify substituents on the furan ring (e.g., electron-withdrawing groups) to enhance Lewis acidity of the zinc center .
  • Reaction condition screening: Test solvents (e.g., THF, MeCN), temperatures, and co-catalysts (e.g., N-heterocyclic carbenes) to maximize yield and selectivity .
  • Mechanistic studies: Use in situ IR or 1H^{1}\text{H} NMR to track intermediate formation and identify rate-limiting steps .

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